N-(3-acetyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides, characterized by the presence of both acetyl and nitro functional groups on a phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the production of various biologically active compounds.
The compound is typically synthesized through chemical reactions involving acetanilide as a precursor. The structural formula of N-(3-acetyl-2-nitrophenyl)acetamide is represented by the molecular formula and has a CAS number of 92642-18-7.
N-(3-acetyl-2-nitrophenyl)acetamide can be classified as:
The synthesis of N-(3-acetyl-2-nitrophenyl)acetamide generally involves two main steps: nitration and acetylation.
N-(3-acetyl-2-nitrophenyl)acetamide features a phenolic structure with:
Property | Value |
---|---|
Molecular Formula | C10H10N2O4 |
Molecular Weight | 222.20 g/mol |
IUPAC Name | N-(3-acetyl-2-nitrophenyl)acetamide |
CAS Number | 92642-18-7 |
InChI Key | ANTGAGQFTOTKDZ-UHFFFAOYSA-N |
The molecular structure can be represented using SMILES notation: CC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-]
.
N-(3-acetyl-2-nitrophenyl)acetamide can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(3-acetyl-2-nitrophenyl)acetamide varies based on its application:
N-(3-acetyl-2-nitrophenyl)acetamide is typically characterized by:
Key chemical properties include:
N-(3-acetyl-2-nitrophenyl)acetamide has several significant applications:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7